N1,N4-Di-p-tolylbenzene-1,4-diamine is an organic compound with the molecular formula C20H20N2. It features a biphenyl structure with two p-tolyl groups attached to the nitrogen atoms of the diamine functional group. This compound is characterized by its unique structural arrangement, which contributes to its physical and chemical properties, including its stability and reactivity in various chemical environments. The compound is also known for its potential applications in materials science and organic electronics.
N1,N4-Di-p-tolylbenzene-1,4-diamine can be synthesized through several methods:
These synthetic routes often require careful control of reaction conditions to achieve high yields and purity .
N1,N4-Di-p-tolylbenzene-1,4-diamine has several potential applications:
Several compounds share structural similarities with N1,N4-Di-p-tolylbenzene-1,4-diamine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Diphenyl-1,4-benzenediamine | C18H16N2 | Known for its antioxidant properties |
| N,N'-Di-p-tolylbenzene-1,4-diamine | C20H22N2 | Exhibits enhanced stability due to additional p-tolyl groups |
| N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine | C26H24N2 | Features an additional phenyl group enhancing solubility |
| 1,4-Benzenediamine | C6H8N2 | A simpler structure often used as a starting material |
These compounds highlight the uniqueness of N1,N4-Di-p-tolylbenzene-1,4-diamine through its specific substitution pattern and potential applications in advanced materials science. Each compound has distinct properties that make it suitable for various industrial and research purposes.
The IUPAC name N1,N4-Di-p-tolylbenzene-1,4-diamine reflects its substitution pattern: a benzene ring with amine groups at the 1 and 4 positions, each bonded to a para-tolyl group (4-methylphenyl). The structural formula (Figure 1) highlights this arrangement, with the central benzene core flanked by two p-tolyl substituents.
The SMILES notation CC1=CC=C(NC2=CC=C(NC3=CC=C(C)C=C3)C=C2)C=C1 encodes the connectivity, emphasizing the para-methyl groups on the terminal aromatic rings. The molecule adopts a planar geometry due to conjugation between the aromatic rings and nitrogen lone pairs, enhancing stability and electronic delocalization.
The compound is uniquely identified by CAS Registry Number 620-91-7. Alternative designations include:
These variants arise from differing nomenclatural systems, such as the "old" IUPAC rules or trivial naming conventions. The European Chemicals Agency (ECHA) assigns the identifier 634-710-2 for regulatory purposes.
The molecular formula C20H20N2 corresponds to a molecular weight of 288.39 g/mol. Isomeric distinctions are critical:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 620-91-7 | |
| Molecular Formula | C20H20N2 | |
| Molecular Weight | 288.39 g/mol | |
| SMILES | CC1=CC=C(NC2=CC=C(NC3=CC=C(C)C=C3)C=C2)C=C1 | |
| EC Number | 634-710-2 |
Nucleophilic aromatic substitution (NAS) provides a foundational route for synthesizing N1,N4-Di-p-tolylbenzene-1,4-diamine. This method leverages the reactivity of electron-deficient aromatic rings with amine nucleophiles. A representative protocol involves reacting 1,4-dichlorobenzene with excess p-toluidine in the presence of a strong base such as sodium amide (NaNH~2~) in liquid ammonia at −33°C [6]. The reaction proceeds via a benzyne intermediate mechanism, where dehydrohalogenation generates a reactive aryne species, which subsequently undergoes nucleophilic attack by p-toluidine at both para positions [6].
Key variables influencing yield and selectivity include:
A typical optimization table for this reaction is shown below:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaNH~2~ | Liquid NH~3~ | −33 | 78 |
| KOtBu | DMF | 25 | 42 |
| LDA | THF | −78 | 65 |
The Buchwald-Hartwig amination has emerged as a versatile method for constructing C–N bonds in aromatic systems. For N1,N4-Di-p-tolylbenzene-1,4-diamine, this approach involves coupling 1,4-dibromobenzene with two equivalents of p-toluidine using a palladium catalyst and a bulky phosphine ligand [2]. A representative protocol employs Pd(OAc)~2~ (2 mol%), BINAP (4 mol%), and Cs~2~CO~3~ as a base in toluene at 110°C for 24 hours, achieving yields up to 85% [2].
Mechanistically, the reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond [2]. Ligand design critically impacts efficiency:
The table below compares ligand performance:
| Ligand | Pd Source | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| BINAP | Pd(OAc)~2~ | 85 | 42.5 |
| XPhos | Pd~2~(dba)~3~ | 91 | 45.5 |
| DavePhos | PdCl~2~ | 76 | 38.0 |
Transitioning from batch to continuous flow reactors enhances scalability and safety for large-scale synthesis. A patented flow system for N1,N4-Di-p-tolylbenzene-1,4-diamine production utilizes a two-stage tubular reactor design [3]:
Key advantages include:
Operational parameters for a pilot-scale system are summarized below:
| Parameter | Value |
|---|---|
| Reactor volume | 7.4 mL |
| Pressure | 70 bar |
| Liquid flow rate | 0.46 mL/min |
| Gas flow rate | 44 sccm |
| Conversion | 99% |
Industrial processes prioritize catalyst recycling to reduce costs. For Pd-catalyzed reactions, immobilizing Pd on mesoporous silica or magnetic nanoparticles enables facile recovery via filtration or magnetic separation [4]. A case study using Pd/C (10 wt%) achieved 95% yield over six cycles with minimal leaching (<0.1 ppm Pd per cycle) [4].
Additionally, solvent selection profoundly affects efficiency:
The table below contrasts catalyst recycling methods:
| Catalyst Support | Recovery Method | Cycles | Average Yield (%) |
|---|---|---|---|
| Pd/C | Filtration | 6 | 93 |
| Magnetic Fe~3~O~4~ | Magnetism | 5 | 89 |
| Silica gel | Centrifugation | 4 | 85 |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for N1,N4-Di-p-tolylbenzene-1,4-diamine through analysis of proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that reflect its symmetric aromatic diamine structure [1] [2].
The aromatic proton region displays distinct multipicity patterns between 6.5 and 7.2 parts per million, with the central benzene ring protons appearing as a singlet around 6.8 parts per million due to the symmetrical substitution pattern. The para-tolyl groups contribute additional aromatic signals, with the methylphenyl protons appearing as doublets in the 7.0-7.2 parts per million range due to meta-coupling relationships [1] [2]. The methyl substituents on the tolyl groups appear as sharp singlets at approximately 2.3 parts per million, consistent with aromatic methyl groups [1] [2].
The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework with aromatic carbons distributed throughout the 110-160 parts per million region. The quaternary aromatic carbons bearing nitrogen substituents appear around 140-150 parts per million, while the unsubstituted aromatic carbons resonate in the 115-130 parts per million range [1] [2]. The methyl carbons of the tolyl groups appear as distinct signals around 20-25 parts per million, providing confirmation of the substitution pattern [1] [2].
Two-dimensional correlation spectroscopy techniques provide definitive structural assignments through heteronuclear and homonuclear correlations. Heteronuclear Multiple-Bond Correlation spectroscopy reveals long-range connectivities between protons and carbons separated by two to three bonds, establishing the connectivity between the central benzene ring and the tolyl substituents [3]. The Heteronuclear Single Quantum Coherence spectrum confirms direct carbon-hydrogen connectivities, particularly useful for assigning the aromatic carbons to their corresponding protons [3].
The Nuclear Magnetic Resonance spectral analysis of N1,N4-Di-p-tolylbenzene-1,4-diamine demonstrates the compound's symmetric structure with equivalent tolyl groups attached to the 1,4-positions of the central benzene ring. Chemical shift patterns and coupling constants provide detailed information about the electronic environment and molecular geometry [1] [2].
Mass spectrometry of N1,N4-Di-p-tolylbenzene-1,4-diamine reveals characteristic fragmentation pathways that provide structural information and confirm molecular identity. The molecular ion peak appears at mass-to-charge ratio 288, corresponding to the molecular weight of the intact molecule [1] [4].
The base peak typically appears at mass-to-charge ratio 288, representing the molecular ion under electron ionization conditions. Primary fragmentation occurs through alpha-cleavage at the carbon-nitrogen bonds, leading to the formation of stabilized arylamine fragments [4] [5]. Loss of a methyl group from one of the tolyl substituents produces a fragment ion at mass-to-charge ratio 273, representing a common fragmentation pathway in methylated aromatic compounds [4] [5].
Secondary fragmentation involves the loss of entire tolyl groups, producing fragments at mass-to-charge ratio 181 and 107. The fragment at mass-to-charge ratio 181 corresponds to the loss of one complete para-tolyl group, while the fragment at mass-to-charge ratio 107 represents the remaining tolyl group after loss of the diaminobenzene core [4] [5]. These fragmentation patterns are consistent with the charge stabilization provided by the aromatic amine functionality.
The fragmentation behavior of N1,N4-Di-p-tolylbenzene-1,4-diamine follows established patterns for aromatic diamines, with preferential cleavage occurring at positions that allow for charge delocalization within the aromatic system [4] [5]. The presence of methyl groups on the tolyl rings influences the fragmentation pathways by providing additional sites for hydrogen rearrangement and radical stabilization.
Mass spectrometric analysis confirms the molecular formula and provides insights into the structural connectivity through characteristic fragmentation patterns. The fragmentation data support the proposed structure and distinguish this compound from other isomeric forms [4] [5].
X-ray crystallographic analysis of N1,N4-Di-p-tolylbenzene-1,4-diamine and related compounds provides detailed information about molecular geometry, conformation, and solid-state packing arrangements. The compound is predicted to crystallize in a monoclinic crystal system with space group P2₁/n, based on structural similarities to related arylamine derivatives [6] [7] [8].
The molecular structure exhibits a non-planar conformation with the tolyl groups twisted relative to the central benzene ring. The dihedral angles between the central benzene ring and the tolyl substituents typically range from 30 to 45 degrees, influenced by steric interactions between the methyl groups and the aromatic hydrogens [6] [8]. This twisted conformation minimizes steric hindrance while allowing for optimal orbital overlap between the nitrogen lone pairs and the aromatic π-systems.
Intermolecular hydrogen bonding plays a significant role in crystal packing, with nitrogen-hydrogen bonds forming between adjacent molecules. The hydrogen bond lengths typically range from 2.0 to 2.3 Angstroms, consistent with moderate to strong hydrogen bonding interactions [6] [8]. These hydrogen bonds contribute to the overall stability of the crystal lattice and influence the molecular packing arrangement.
The crystal structure reveals π-π stacking interactions between aromatic rings of adjacent molecules, with interplanar distances of approximately 3.4 to 3.8 Angstroms. These stacking interactions contribute to the overall crystal stability and may influence the electronic properties of the solid-state material [7] [8]. The packing arrangement shows alternating layers of molecules with different orientations, maximizing both hydrogen bonding and π-π stacking interactions.
Bond lengths within the molecule are consistent with partial double-bond character in the carbon-nitrogen bonds connecting the tolyl groups to the central benzene ring. The carbon-nitrogen bond lengths range from 1.38 to 1.42 Angstroms, intermediate between typical single and double bond lengths, indicating significant electron delocalization throughout the conjugated system [6] [8].
The crystallographic data provide important insights into the solid-state structure and packing arrangements that influence the material properties of N1,N4-Di-p-tolylbenzene-1,4-diamine. The molecular geometry and intermolecular interactions observed in the crystal structure have implications for the compound's electronic and optical properties [6] [7] [8].
Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and optoelectronic properties of N1,N4-Di-p-tolylbenzene-1,4-diamine. Calculations performed using the B3LYP functional with 6-31G basis set reveal important electronic characteristics relevant to the compound's potential applications [9] [10] [11].
The optimized molecular geometry shows a twisted conformation with dihedral angles between the central benzene ring and tolyl substituents ranging from 30 to 45 degrees. This non-planar structure minimizes steric interactions while maintaining conjugation throughout the aromatic system [9] [10]. The calculated bond lengths indicate partial double-bond character in the carbon-nitrogen bonds, with values ranging from 1.38 to 1.42 Angstroms, consistent with electron delocalization.
Frontier molecular orbital analysis reveals a Highest Occupied Molecular Orbital energy level between -4.5 and -5.1 electron volts, making the compound suitable for hole transport applications. The Lowest Unoccupied Molecular Orbital energy ranges from -1.0 to -2.0 electron volts, resulting in a Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 2.5 to 4.0 electron volts [9] [10] [11]. This energy gap places the compound in the range suitable for organic electronic applications.
The Highest Occupied Molecular Orbital is delocalized across the entire molecular framework, with significant contributions from the nitrogen lone pairs and the aromatic π-systems. The Lowest Unoccupied Molecular Orbital is primarily localized on the central benzene ring with contributions from the tolyl substituents [9] [10] [11]. This orbital distribution facilitates efficient charge transport and makes the compound suitable for use as a hole transport material.
Time-Dependent Density Functional Theory calculations predict absorption spectra with primary transitions in the ultraviolet region around 314 nanometers, consistent with experimental observations for related compounds [9] [10]. The calculated oscillator strengths and transition energies provide insights into the optical properties and potential photophysical behavior of the compound.
Reorganization energy calculations indicate favorable charge transport properties, with hole reorganization energies ranging from 150 to 250 millielectron volts. These values are comparable to or lower than established hole transport materials, suggesting good charge mobility characteristics [9] [10] [11]. The electronic coupling between adjacent molecules in the solid state contributes to the overall charge transport efficiency.